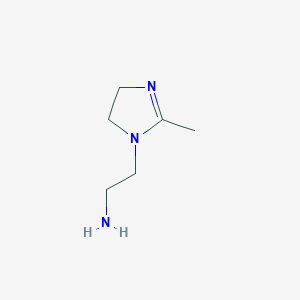
10-Methylbenzo(a)pyrene
Descripción general
Descripción
10-Methylbenzo(a)pyrene is a chemical compound with the molecular formula C21H14 . It is a variant of Benzo(a)pyrene, which is a widespread environmental pollutant and a strong carcinogen .
Synthesis Analysis
The synthesis of substituted pyrenes, such as 10-Methylbenzo(a)pyrene, often involves indirect methods . These methods can include the use of reduced pyrenes, transannular ring closures, and cyclisations of biphenyl intermediates .Molecular Structure Analysis
The molecular structure of 10-Methylbenzo(a)pyrene consists of 21 carbon atoms and 14 hydrogen atoms . The average mass is 266.336 Da and the monoisotopic mass is 266.109558 Da .Chemical Reactions Analysis
Benzo(a)pyrene, a related compound, has been studied for its excited state dynamics. It was found that in its singlet excited state, it could react with oxygen, resulting in fluorescence quenching . This could potentially apply to 10-Methylbenzo(a)pyrene as well.Physical And Chemical Properties Analysis
10-Methylbenzo(a)pyrene has a boiling point of 496°C and a melting point of 178.1°C . Its density at 20°C is 1.4 g/cm³ and it has poor solubility in water .Aplicaciones Científicas De Investigación
Synthesis and Carcinogenic Activity
- Synthesis and Carcinogenic Studies : The synthesis of fluoro derivatives of benzo[a]pyrene, including 10-fluorobenzo[a]pyrene, was conducted to test their carcinogenic potential. This study aids in understanding the metabolism responsible for the carcinogenic activity of benzo[a]pyrene and its derivatives, such as 10-methylbenzo(a)pyrene (Newman & Khanna, 2010).
Molecular and Structural Analysis
- Stereochemical and Structural Analysis : Research on benzo[a]pyrene diol epoxides, related to 10-methylbenzo(a)pyrene, focused on understanding their stereochemical, structural, and thermodynamic origins. This study provides insights into the stability differences between stereoisomeric adducts in DNA mutational hot spot sequences (Yan, Shapiro, Geacintov, & Broyde, 2001).
Environmental Monitoring and Analysis
- Detection in Water Samples : A method for determining dibenzo[a,l]pyrene and its isomers, closely related to 10-methylbenzo(a)pyrene, in water samples was developed. This helps in assessing the environmental impact and contamination levels of similar polycyclic aromatic hydrocarbons (Yu & Campiglia, 2005).
Biochemical Studies and Metabolism
- Metabolic Bioalkylation : A study on the metabolism of benzo(a)pyrene, related to 10-methylbenzo(a)pyrene, revealed the production of methylated metabolites. This research sheds light on the biological processes and biochemical reactions involving similar compounds (Myers, Yeakub Ali, Wright, & Cunningham, 2007).
Applications in Nanotechnology and Materials Science
- Nanowire-Based Films : Research involving the synthesis and self-assembly of 11-methylbenzo[d]pyreno[4,5-b]furan, a compound structurally similar to 10-methylbenzo(a)pyrene, highlights its application in enhancing the performance of organic light-emitting diodes (OLEDs) (Xiao et al., 2011).
Spectroscopy and Chemical Analysis
- Vibrational and Electronic Spectra Analysis : The molecular geometries and spectra of compounds like 9,10-dihydrobenzo(a)pyrene-7(8H)-one and 7,8,9,10-tetrahydrobenzo(a)pyrene, similar to 10-methylbenzo(a)pyrene, were studied using density functional theory. This provides a deeper understanding of the physical properties of such hydrocarbons (Onchoke, Dutta, Parks, & Martinez, 2011).
Biomedical Research
- Nucleosides and Oligonucleotides Study : The synthesis and characterization of nucleosides and oligonucleotides with a benzo[a]pyrene-6-ylmethyl adduct, similar to 10-methylbenzo(a)pyrene, were conducted to study their biological and structural properties. This research is crucial for understanding the interactions of such compounds with DNA (Kim, Cooper, Nechev, Harris, & Harris, 2001).
Mecanismo De Acción
Safety and Hazards
Benzo(a)pyrene, a related compound, is listed as a class I human carcinogen by the International Agency for Research on Cancer (IARC) of the World Health Organization . It is a serious health hazard to organisms after absorbing light energy in the ultraviolet region . Similar safety and hazards could potentially apply to 10-Methylbenzo(a)pyrene.
Direcciones Futuras
Future research could focus on understanding the bio-toxicity and degradation mechanism of 10-Methylbenzo(a)pyrene . This could involve studying its excited state dynamics and its interaction with DNA . Additionally, the changes in DNA methylation in exposure to Benzo(a)pyrene and its role in cancer development could be further explored .
Propiedades
IUPAC Name |
10-methylbenzo[a]pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14/c1-13-4-2-7-16-12-17-9-8-14-5-3-6-15-10-11-18(19(13)16)21(17)20(14)15/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOUMHVNORGIOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C4C(=CC2=CC=C1)C=CC5=C4C(=CC=C5)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212443 | |
| Record name | Benzo(a)pyrene, 10-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Methylbenzo(a)pyrene | |
CAS RN |
63104-32-5 | |
| Record name | 10-Methylbenzo[a]pyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63104-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Methylbenzo(a)pyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063104325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)pyrene, 10-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AR-L13 10-METHYLBENZO(A)PYRENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-METHYLBENZO(A)PYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GNA5H0ZAH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-[(3-Aminobenzoyl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonic acid](/img/structure/B1618500.png)
![5-Methyltetrazolo[1,5-a]pyridine](/img/structure/B1618503.png)

![2-[(4,6-Diamino-1,3,5-triazin-2-yl)-(2-hydroxyethyl)amino]ethanol](/img/structure/B1618506.png)



